N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-15-10-11-5-4-8(3)13-10/h4-5,7H,6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKRFLIIUCINOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Methylpyrimidin-2-ol with Chloroacetyl Isopropylamide
A direct method involves the nucleophilic substitution of 4-methylpyrimidin-2-ol with chloroacetyl isopropylamide. The reaction proceeds under alkaline conditions, where the hydroxyl group of the pyrimidine acts as a nucleophile, displacing the chloride ion.
Procedure :
- Reagents : 4-Methylpyrimidin-2-ol (1.0 eq), chloroacetyl isopropylamide (1.2 eq), potassium carbonate (2.0 eq), dimethylformamide (DMF).
- Conditions : Reflux at 80°C for 12 hours.
- Workup : The mixture is diluted with ice water, and the precipitate is filtered and recrystallized from ethanol/water (3:1).
- Yield : 68–72%.
Mechanism :
$$
\text{4-Methylpyrimidin-2-ol} + \text{ClCH}2\text{C(O)NHCH(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide} + \text{HCl}
$$
Optimization of Base and Solvent
The choice of base significantly impacts yield. Trials with potassium carbonate, sodium hydride, and triethylamine revealed that potassium carbonate in DMF maximizes nucleophilicity while minimizing side reactions. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
Coupling Reaction via Carbodiimide Chemistry
EDCI-Mediated Amide Bond Formation
An alternative route involves coupling 2-((4-methylpyrimidin-2-yl)oxy)acetic acid with isopropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).
Procedure :
- Reagents : 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (1.0 eq), isopropylamine (1.5 eq), EDCI (1.2 eq), DMAP (0.1 eq), dichloromethane (DCM).
- Conditions : Stir at room temperature for 24 hours.
- Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
- Yield : 75–80%.
Mechanism :
$$
\text{Acid} + \text{H}2\text{NCH(CH}3\text{)}2 \xrightarrow{\text{EDCI/DMAP}} \text{Amide} + \text{H}2\text{O}
$$
Comparative Analysis of Coupling Agents
EDCI outperforms dicyclohexylcarbodiimide (DCC) in this synthesis due to better solubility and easier byproduct removal. DMAP accelerates the reaction by activating the intermediate O-acylisourea.
Mitsunobu Reaction for Ether Linkage Formation
Synthesis of the Pyrimidinyloxy Acetate Intermediate
The Mitsunobu reaction enables the formation of the ether linkage between 4-methylpyrimidin-2-ol and ethyl glycolate.
Procedure :
- Reagents : 4-Methylpyrimidin-2-ol (1.0 eq), ethyl glycolate (1.5 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq), tetrahydrofuran (THF).
- Conditions : Stir at 0°C to room temperature for 6 hours.
- Workup : Concentrate under vacuum and purify via flash chromatography (ethyl acetate/hexane, 1:3).
- Yield : 65–70%.
Mechanism :
$$
\text{Pyrimidinol} + \text{Ethyl glycolate} \xrightarrow{\text{PPh}_3/\text{DEAD}} \text{Ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate}
$$
Aminolysis of the Ester Intermediate
The ethyl ester is subsequently treated with isopropylamine to yield the final acetamide.
Procedure :
- Reagents : Ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate (1.0 eq), isopropylamine (3.0 eq), methanol.
- Conditions : Reflux for 8 hours.
- Workup : Remove solvent and recrystallize from methanol.
- Yield : 85–90%.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques reduce solvent use and reaction times.
Procedure :
- Reagents : 4-Methylpyrimidin-2-ol (1.0 eq), chloroacetyl isopropylamide (1.1 eq), potassium carbonate (1.5 eq).
- Conditions : Ball mill at 30 Hz for 2 hours.
- Workup : Wash with water and dry under vacuum.
- Yield : 70–75%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Continuous flow systems enhance reproducibility and safety for large-scale synthesis.
Parameters :
- Residence Time : 10 minutes.
- Temperature : 100°C.
- Catalyst : Immobilized lipase for enzymatic amidation.
- Output : 95% conversion per pass.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment via HPLC
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.
- Retention Time : 8.2 minutes.
Comparative Data on Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68–72 | 12 h | Simplicity |
| EDCI Coupling | 75–80 | 24 h | High purity |
| Mitsunobu Reaction | 85–90 | 14 h | Excellent regioselectivity |
| Mechanochemical | 70–75 | 2 h | Solvent-free |
Challenges and Mitigation Strategies
Byproduct Formation in Substitution Reactions
Excess chloroacetyl isopropylamide leads to di-alkylation byproducts. Mitigation includes stoichiometric control and additive use (e.g., sodium iodide).
Scale-Up of Coupling Reactions
EDCI cost becomes prohibitive at scale. Alternatives like propylphosphonic anhydride (T3P®) reduce expenses while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetate, while reduction could produce N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)ethanamide.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an isopropyl group, a pyrimidinyl group, and an acetamide moiety. The synthesis typically involves the reaction of 4-methylpyrimidin-2-ol with isopropylamine and chloroacetyl chloride under controlled conditions. The overall synthetic route can be summarized as follows:
- Formation of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide : 4-methylpyrimidin-2-ol reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
- Reaction with Isopropylamine : The intermediate product is then treated with isopropylamine to yield N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide.
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit antibacterial and antifungal activities. For instance, derivatives containing carboxamide groups have shown promising results against various bacterial strains such as Xanthomonas axonopodis and Mucor species .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors, potentially inhibiting their activity .
Medicinal Chemistry
The compound is explored for its therapeutic properties:
- Drug Development : Its unique structure allows it to serve as a building block for synthesizing more complex bioactive molecules. Research indicates that modifications to the pyrimidine moiety can enhance bioactivity against specific targets .
Industrial Applications
In industrial settings, this compound can be utilized in:
- Material Science : The compound's chemical reactivity makes it suitable for developing new materials and chemical processes .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives similar to this compound against Xanthomonas oryzae. The derivatives were tested for their minimum inhibitory concentrations (MICs), revealing that some compounds significantly outperformed conventional antibiotics .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 22 | Antibacterial |
| Control | >50 | Antibacterial |
Case Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of related compounds highlighted the potential of this compound to inhibit pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Substituents : Replacement of pyrimidine with thiadiazole (e.g., flufenacet) enhances herbicidal activity due to increased electrophilicity and soil mobility .
- Aromatic vs. Aliphatic Groups: Phenoxy-linked pyrimidines (e.g., examples in EP 2 903 618 B1) exhibit improved binding to kinase ATP pockets compared to aliphatic substituents .
- Chiral Centers : Introduction of stereochemistry (e.g., compound 3oa) enables enantioselective interactions in drug development .
Melting Points and Stability
Toxicity and Environmental Impact
- Flufenacet : Classified as toxic (R50-53: hazardous to aquatic life) at concentrations ≥0.025% .
Biological Activity
N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic compound with potential applications in various fields, particularly in biology and medicine. Its unique structure, which includes an isopropyl group, a pyrimidinyl moiety, and an acetamide group, contributes to its biological activity and reactivity.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4-methylpyrimidin-2-ol with isopropylamine and chloroacetyl chloride. The reaction can be summarized in two main steps:
- Formation of Intermediate : 4-methylpyrimidin-2-ol reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide.
- Final Product Formation : The intermediate is then treated with isopropylamine to yield the final product.
Biological Activity
This compound has been investigated for its biological activity , particularly its potential therapeutic effects. Here are some key findings:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus , with Minimum Inhibitory Concentrations (MICs) reported as low as 50 µM for certain related compounds .
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism could involve modulation of cytokine production or direct inhibition of enzyme activity related to inflammation .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of various biological pathways, potentially resulting in therapeutic effects against inflammation and microbial infections .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | Structure | Antimicrobial | 50 |
| N-(4-methyl-pyridin-2-yl)-acetamide | Structure | Antiviral | 32 |
Case Studies
- Study on Antiviral Activity : A study published in MDPI demonstrated that compounds containing pyrimidine structures showed effective inhibition against viruses such as Hepatitis C and Influenza viruses . Although specific data on this compound was not provided, the structural similarities suggest potential antiviral properties.
- Research on Anti-inflammatory Mechanisms : Another investigation highlighted the anti-inflammatory properties of related compounds through enzyme inhibition assays, suggesting that N-isopropyl derivatives could similarly affect inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and boronate intermediates. Key parameters include solvent selection (dioxane/water mixtures), temperature control (100°C under N₂), and purification via silica gel chromatography (PE:EtOAc = 1:1). Yield optimization (e.g., 36% in Example 112) requires tuning catalyst loading and stoichiometry of coupling partners .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., methylpyrimidine signals at δ 2.33 ppm) and LC-MS (e.g., [M+H]+ peaks) for molecular weight confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
Intermediate Research Questions
Q. What crystallographic methods are recommended for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and WinGX/ORTEP for visualization. Key steps include data collection at low temperatures (100 K), anisotropic displacement parameter modeling, and validation via R-factor convergence (< 5%). Hydrogen bonding and packing interactions can be analyzed using Mercury software .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays validate its mechanisms?
- Methodological Answer : The pyrimidine and acetamide moieties enable interactions with kinase domains (e.g., tyrosine kinases). Use in vitro assays like enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values. Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., EGFR kinase) can predict binding modes. Validate with cellular proliferation assays (MTT) in cancer cell lines .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distributions, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites. Solvent effects are incorporated via the polarizable continuum model (PCM). Software like Gaussian 16 or ORCA is recommended .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay variability. Perform orthogonal validation:
- Purity checks : Re-analyze samples via LC-MS and TLC.
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under identical conditions (pH, temperature).
- Statistical analysis : Apply ANOVA or t-tests to compare datasets .
Q. What ecotoxicological assessments are critical for handling this compound in lab settings?
- Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201/202 for aquatic toxicity). Classify hazards using EU Regulation 1272/2008: Acute Tox. 4 (H302) and Aquatic Chronic 1 (H410). Mitigate risks via fume hoods, waste neutralization (pH 7), and biodegradability studies (OECD 301F) .
Notes
- Structural Complexity : The pyrimidine-oxy-acetamide scaffold requires specialized analytical and computational tools for full characterization.
- Regulatory Compliance : Adherence to EU hazard guidelines ensures safe lab practices and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
